Cas no 54729-18-9 (3,6-Dichloro-2-phenylquinoxaline)

3,6-Dichloro-2-phenylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with chlorine atoms at the 3- and 6-positions and a phenyl group at the 2-position. This structure imparts notable reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The electron-withdrawing chlorine groups enhance its utility in cross-coupling reactions, while the phenyl moiety contributes to stability and versatility in further functionalization. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in pharmaceuticals, agrochemicals, and materials science. The compound’s robust synthetic utility and structural specificity make it a preferred choice for researchers developing advanced molecular architectures.
3,6-Dichloro-2-phenylquinoxaline structure
54729-18-9 structure
Product name:3,6-Dichloro-2-phenylquinoxaline
CAS No:54729-18-9
MF:C14H8N2Cl2
Molecular Weight:275.13272
CID:1092813
PubChem ID:72942523

3,6-Dichloro-2-phenylquinoxaline 化学的及び物理的性質

名前と識別子

    • 3,6-Dichloro-2-phenylquinoxaline
    • 54729-18-9
    • インチ: InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H
    • InChIKey: DGNNXPMUORKDLX-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=C(Cl)N=C3C=C(C=CC3=N2)Cl

計算された属性

  • 精确分子量: 274.0064537g/mol
  • 同位素质量: 274.0064537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8Ų
  • XLogP3: 4.5

3,6-Dichloro-2-phenylquinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM141826-1g
3,6-dichloro-2-phenylquinoxaline
54729-18-9 95%
1g
$*** 2023-05-30
Chemenu
CM141826-1g
3,6-dichloro-2-phenylquinoxaline
54729-18-9 95%
1g
$720 2021-08-05
Alichem
A019110041-5g
3,6-Dichloro-2-phenylquinoxaline
54729-18-9 95%
5g
$2532.60 2023-09-01
Alichem
A019110041-25g
3,6-Dichloro-2-phenylquinoxaline
54729-18-9 95%
25g
$6164.00 2023-09-01
Alichem
A019110041-10g
3,6-Dichloro-2-phenylquinoxaline
54729-18-9 95%
10g
$3588.52 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737888-1g
3,6-Dichloro-2-phenylquinoxaline
54729-18-9 98%
1g
¥4821.00 2024-05-09

3,6-Dichloro-2-phenylquinoxaline 関連文献

3,6-Dichloro-2-phenylquinoxalineに関する追加情報

Recent Advances in the Study of 3,6-Dichloro-2-phenylquinoxaline (CAS: 54729-18-9) in Chemical Biology and Pharmaceutical Research

3,6-Dichloro-2-phenylquinoxaline (CAS: 54729-18-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug development. Recent studies have highlighted its potential as a key scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurological disorders. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the structural optimization of 3,6-Dichloro-2-phenylquinoxaline derivatives to enhance their kinase inhibitory activity. The researchers employed a combination of computational modeling and synthetic chemistry approaches to design and synthesize a series of analogs. Their findings demonstrated that specific modifications at the phenyl and quinoxaline rings could significantly improve the compound's selectivity towards certain cancer-related kinases, with IC50 values in the low nanomolar range. These results suggest promising avenues for the development of targeted cancer therapies.

In the field of antimicrobial research, a 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the antibacterial properties of 3,6-Dichloro-2-phenylquinoxaline derivatives against multidrug-resistant bacterial strains. The research team observed that certain halogenated analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies revealed that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new strategy to combat antibiotic resistance.

Another significant advancement was reported in ACS Chemical Neuroscience (2023), where researchers explored the neuroprotective effects of 3,6-Dichloro-2-phenylquinoxaline derivatives in models of neurodegenerative diseases. The study demonstrated that specific analogs could modulate glutamate receptor activity and reduce oxidative stress in neuronal cells, suggesting potential applications in the treatment of Alzheimer's and Parkinson's diseases. These findings were particularly noteworthy as they revealed a dual mechanism of action involving both receptor modulation and antioxidant properties.

From a chemical synthesis perspective, recent work published in Organic Process Research & Development (2024) has addressed the scalability challenges associated with 3,6-Dichloro-2-phenylquinoxaline production. The researchers developed a novel catalytic system that significantly improves the yield and purity of the compound while reducing environmental impact. This advancement is particularly important for facilitating the transition from laboratory-scale synthesis to industrial production, which is crucial for future pharmaceutical applications.

Looking forward, the diverse biological activities and structural versatility of 3,6-Dichloro-2-phenylquinoxaline continue to make it a valuable scaffold for drug discovery. Current research efforts are focusing on further optimizing its pharmacokinetic properties and exploring combination therapies. As our understanding of its molecular mechanisms deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited